6-Nitrochromone

Vue d'ensemble

Description

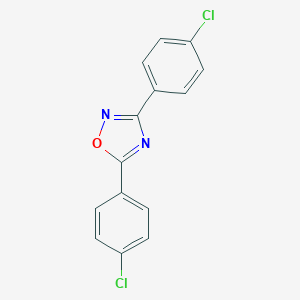

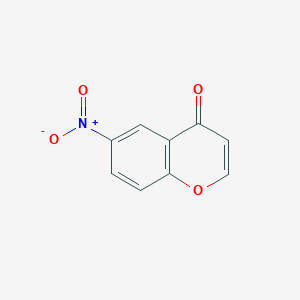

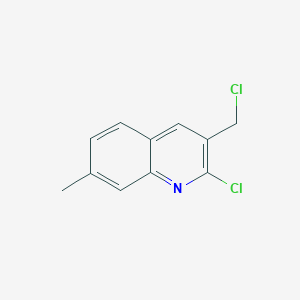

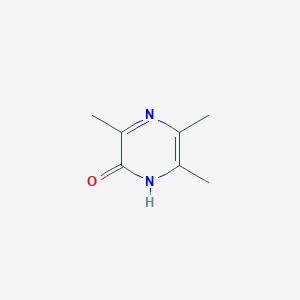

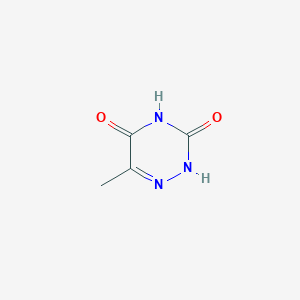

6-Nitrochromone, also known as 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has been reported to exhibit inhibitory activity against urease .

Molecular Structure Analysis

The molecular formula of 6-Nitrochromone is C9H5NO4 . It has an average mass of 191.140 Da and a mono-isotopic mass of 191.021851 Da .Physical And Chemical Properties Analysis

6-Nitrochromone appears as a white to yellow or pale cream powder or crystal . It has a melting point of 172-175 °C (lit.) . The density is predicted to be 1.482±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Nitrochromone has been utilized in various chemical syntheses. For instance, it reacts with electron-rich aminoheterocycles to produce hetero(carbo)annulated 3-nitropyridines via a formal [3+3] cyclocondensation. This reaction exhibits high yields and is not significantly influenced by the nature of the 1,3-C,N-dinucleophile. The resulting products have potential utility after conversion into 3-aminopyridine derivatives, as evidenced by NMR studies and X-ray crystallographic analysis (Iaroshenko et al., 2012).

Fluorescent Sensors

6-Nitrochromone derivatives have been used in the development of fluorescent sensors. For instance, rhodamine B derivatives bearing 3-formyl-6-nitrochromone units have been synthesized for selective detection of Cu2+ in aqueous media. These sensors display a remarkable increase in fluorescence intensity upon Cu2+ addition, making them effective for reversible fluorescence sensing (Abebe et al., 2020).

Spectroscopic Analysis

6-Nitrochromone has been a subject of spectroscopic analysis to understand its molecular structure and vibrational frequencies. Studies using FT-Raman and FT-IR spectroscopy have provided insights into the stability of the molecule, charge transfer within it, and its thermodynamic properties. These analyses are crucial for understanding the chemical behavior of 6-nitrochromone (Senthil Kumar et al., 2015).

Safety And Hazards

6-Nitrochromone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .

Relevant Papers One relevant paper discusses the optimization of the synthetic route of Chromone-2-carboxylic Acids, a step forward to speed up the discovery of Chromone-based Multitarget-directed Ligands . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

Propriétés

IUPAC Name |

6-nitrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWADBVBOPTYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357218 | |

| Record name | 6-Nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrochromone | |

CAS RN |

51484-05-0 | |

| Record name | 6-Nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)